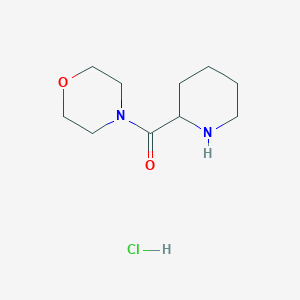
Morpholino(2-piperidinyl)methanone Hydrochloride
Vue d'ensemble
Description
Morpholino(2-piperidinyl)methanone Hydrochloride, also known as MPM, is a chemical compound with the molecular formula C10H19ClN2O2 . It is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .
Synthesis Analysis
Morpholino oligos (Morpholinos) are synthetic, uncharged P ‐chiral analogs of nucleic acids. They are typically constructed by linking together 25 subunits, each bearing a nucleic acid base . The Morpholino phosphorodiamidate backbone of Morpholinos consists of morpholine rings that bear methylene groups that are bound to modified phosphates in which the anionic oxygen is replaced by a nonionic dimethylamino group .Molecular Structure Analysis
The molecular weight of Morpholino(2-piperidinyl)methanone Hydrochloride is 234.73 Da . The Morpholino phosphorodiamidate backbone of Morpholinos consists of morpholine rings that bear methylene groups that are bound to modified phosphates in which the anionic oxygen is replaced by a nonionic dimethylamino group .Chemical Reactions Analysis
Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA). Morpholinos are used as research tools for reverse genetics by knocking down gene function .Physical And Chemical Properties Analysis
Morpholino(2-piperidinyl)methanone Hydrochloride has a boiling point of 369.8°C at 760 mmHg and a melting point of 291-293°C .Applications De Recherche Scientifique
Morpholino(2-piperidinyl)methanone Hydrochloride: Scientific Research Applications
Diagnostic Applications: Morpholinos, including Morpholino(2-piperidinyl)methanone Hydrochloride, are known for their unique properties such as backbone charge neutrality, resistance to enzymatic degradation, and a weak impact of ionic strength on their hybridization behavior. These properties make them suitable for diagnostic applications, particularly in molecular biology for gene expression studies .
Gene Expression Studies: In molecular biology, Morpholinos are used to modify gene expression. They can be designed to specifically bind to complementary RNA and inhibit protein translation, which is useful in studying gene function and regulation .
Cancer Research: Morpholinos are used in cancer research to study gene function in cancer cells. For example, they have been used to measure apoptotic and necrotic cell death in breast cancer cell lines .
Microbial Inhibitory Activity: The biological and pharmaceutical significance of Morpholino compounds extends to their influence on microbial inhibitory activity. Studies have been conducted on the mercapto morpholino moiety of certain heterocycles for their potential antimicrobial properties .
Drug Development: Morpholino compounds have been investigated as potential drugs for various diseases. For instance, inhibitors of the aldo-keto reductase enzyme AKR1C3, which are of interest as potential drugs for leukemia and hormone-related cancers, have been studied .
Antimicrobial Potential: Some derivatives of Morpholino compounds have shown good antimicrobial potential, indicating their possible use in developing new antimicrobial agents .
Mécanisme D'action
Target of Action
Morpholino(2-piperidinyl)methanone Hydrochloride is a type of Morpholino oligomer . Morpholino oligomers are widely used in the zebrafish community to transiently knock down the function of target genes .
Mode of Action
Morpholino oligomers work by steric blocking. They bind to the complementary mRNA or pre-mRNA sequences to hinder the translation or splicing machinery . When the RNA and oligo are injected together, the oligo knocks down expression of the target RNA and the rescue RNA is translated, substituting its product for the endogenous transcript’s product .
Biochemical Pathways
Morpholino oligomers are known to affect gene expression by blocking mrna translation or modifying rna splicing . This can lead to changes in protein synthesis and potentially affect various biochemical pathways.
Pharmacokinetics
Morpholino oligomers are generally known to be stable and resistant to nucleases . They are typically injected into early zebrafish embryos using standard techniques .
Result of Action
The result of Morpholino(2-piperidinyl)methanone Hydrochloride’s action is the knockdown of target gene expression . This can lead to changes in protein synthesis and potentially affect various cellular processes. The exact molecular and cellular effects would depend on the specific target gene being knocked down.
Action Environment
The action of Morpholino(2-piperidinyl)methanone Hydrochloride can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature . The efficacy and stability of the compound could potentially be affected by changes in temperature, pH, and other environmental conditions.
Safety and Hazards
Orientations Futures
Morpholinos are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . A Morpholino-based drug eteplirsen from Sarepta Therapeutics received accelerated approval from the US Food and Drug Administration in September 2016 for the treatment of some mutations causing Duchenne muscular dystrophy .
Propriétés
IUPAC Name |
morpholin-4-yl(piperidin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10(9-3-1-2-4-11-9)12-5-7-14-8-6-12;/h9,11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMPLCRQSUNTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383330 | |
| Record name | (Morpholin-4-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(2-piperidinyl)methanone Hydrochloride | |
CAS RN |
690634-79-8 | |
| Record name | (Morpholin-4-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Piperidin-2-ylcarbonyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















